

Commercial sources and purity of JNJ-5207852 for research

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Compound of Interest

Compound Name: JNJ-5207852

Cat. No.: B1673071

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JNJ-5207852: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the commercial sources, purity, and experimental protocols for the use of **JNJ-5207852** in a research setting. **JNJ-5207852** is a potent and selective histamine H3 receptor antagonist widely used in preclinical studies to investigate the role of the histaminergic system in various physiological processes.

Commercial Sources and Purity

JNJ-5207852 is available from several commercial suppliers as a research-grade chemical, typically as a dihydrochloride salt. It is crucial for researchers to source high-purity compounds to ensure the validity and reproducibility of experimental results. The purity of **JNJ-5207852** is predominantly determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Commercial Suppliers and Purity of **JNJ-5207852**

Supplier	Stated Purity	Analysis Method
R&D Systems (Tocris)	≥98%	HPLC[1][2][3]
TargetMol	99.51%	HPLC, HNMR, LCMS[4]
MedChemExpress	≥98%	Not specified[5]
Cayman Chemical	≥98%	Not specified
APExBIO	98.00%	Not specified

Note: For batch-specific data, researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier.

Quality Control and Analysis

While suppliers generally guarantee a purity of at least 98%, it is good laboratory practice to independently verify the purity and identity of the compound. Standard analytical techniques for small molecules like **JNJ-5207852** include:

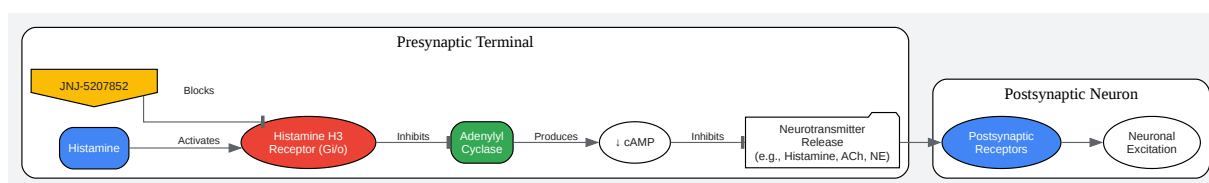
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by separating it from any impurities.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.

Researchers can request the CoA, and in some cases, HNMR and LCMS data from the supplier to verify the quality of the specific batch received[4].

Signaling Pathway of JNJ-5207852

JNJ-5207852 acts as an antagonist at the histamine H3 receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o protein. As a presynaptic autoreceptor and heteroreceptor, the H3 receptor plays a crucial role in regulating the release of histamine and other neurotransmitters in the central nervous system.[3][5]

By antagonizing the H3 receptor, **JNJ-5207852** blocks the inhibitory effect of histamine on neurotransmitter release, leading to an increase in the levels of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. This mechanism of action underlies its wake-promoting and cognitive-enhancing effects observed in preclinical models.



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Caption: Simplified signaling pathway of the Histamine H3 receptor and the action of **JNJ-5207852**.

Experimental Protocols

The following are general protocols for in vitro and in vivo experiments using **JNJ-5207852**. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Assays

1. Receptor Binding Assay

This assay is used to determine the binding affinity of **JNJ-5207852** to the histamine H3 receptor.

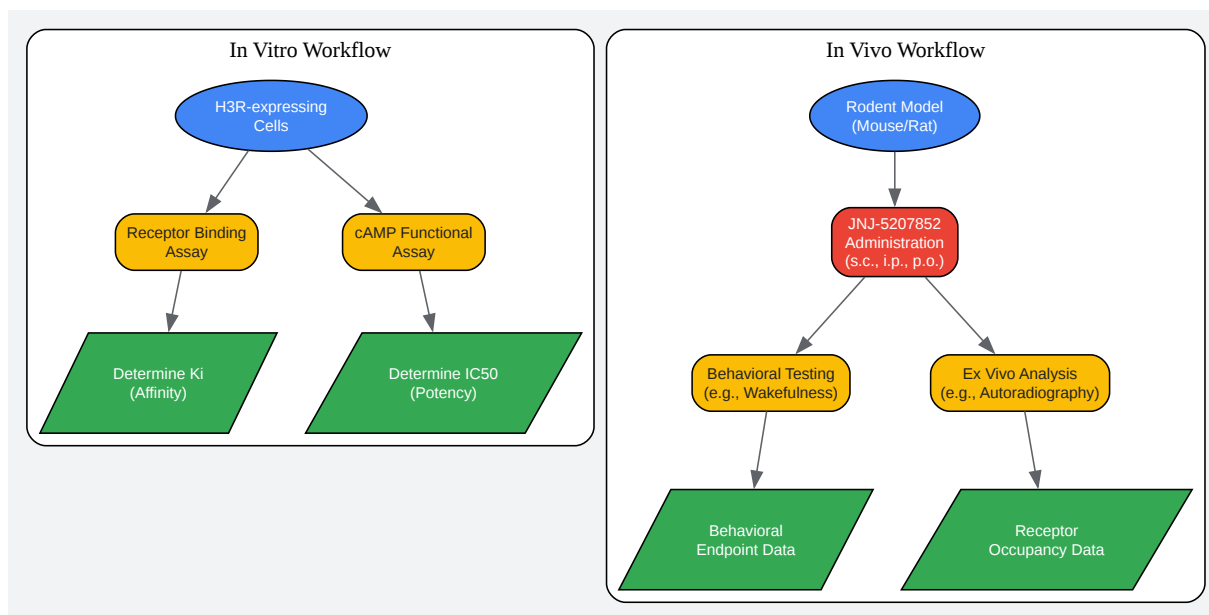
- Cell Lines: CHO or HEK293 cells stably expressing the human or rat histamine H3 receptor.
- Radioligand: [³H]-R- α -methylhistamine or another suitable H3 receptor agonist.
- Protocol:

- Prepare cell membranes from the H3 receptor-expressing cells.
- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of **JNJ-5207852**.
- Separate the bound and free radioligand using filtration through a glass fiber filter.
- Measure the radioactivity of the bound ligand using liquid scintillation counting.
- Calculate the K_i value for **JNJ-5207852** by analyzing the competition binding data.

2. cAMP Accumulation Assay

This functional assay measures the ability of **JNJ-5207852** to antagonize the agonist-induced inhibition of cAMP production.

- Cell Lines: H3 receptor-expressing CHO or HEK293 cells.
- Protocol:
 - Culture the cells in a suitable multi-well plate.
 - Pre-incubate the cells with varying concentrations of **JNJ-5207852**.
 - Stimulate the cells with an H3 receptor agonist (e.g., R- α -methylhistamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase).
 - Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
 - Determine the potency of **JNJ-5207852** as an antagonist by analyzing the dose-response curves.



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Caption: General experimental workflows for in vitro and in vivo studies with **JNJ-5207852**.

In Vivo Studies

JNJ-5207852 is brain penetrant and orally active, making it suitable for in vivo studies in rodents.[1]

- **Animal Models:** Mice and rats are commonly used.
- **Formulation:** **JNJ-5207852** dihydrochloride is soluble in water (up to 50 mM) and DMSO (up to 20 mM with gentle warming). For in vivo administration, it is often dissolved in saline.[1]
- **Administration and Dosage:**

- Routes: Subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.) administration.
- Dosage Range: Effective doses typically range from 1 to 30 mg/kg.[5]
- Pharmacokinetic Considerations: Researchers should perform pharmacokinetic studies to determine the optimal dosing regimen for their specific animal model and experimental paradigm.
- Example Application: Wakefulness Study
 - Implant animals with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
 - Allow animals to recover from surgery and acclimate to the recording chambers.
 - Administer **JNJ-5207852** or vehicle at the desired dose and route.
 - Continuously record EEG and EMG to monitor sleep-wake states (wakefulness, non-REM sleep, REM sleep).
 - Analyze the data to determine the effect of **JNJ-5207852** on the time spent in each state.

Conclusion

JNJ-5207852 is a valuable research tool for investigating the pharmacology of the histamine H3 receptor. By carefully selecting a reputable commercial source, verifying the purity of the compound, and employing appropriate experimental protocols, researchers can obtain reliable and reproducible data to advance our understanding of the role of the histaminergic system in health and disease.

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